2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate
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Overview
Description
2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C15H25NO3P This compound features a phosphonate group attached to a pyridine ring via an ethyl linkage, and an ethylhexyl group attached to the phosphonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate typically involves the reaction of 2-(pyridin-4-yl)ethanol with 2-ethylhexyl phosphonic dichloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can form strong coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, the pyridine ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The ethylhexyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl [2-(2-pyridinyl)ethyl]phosphonate
- 2-Ethylhexyl [2-(3-pyridinyl)ethyl]phosphonate
- 2-Ethylhexyl [2-(5-pyridinyl)ethyl]phosphonate
Uniqueness
2-Ethylhexyl [2-(pyridin-4-yl)ethyl]phosphonate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with molecular targets. The 4-position on the pyridine ring allows for specific substitution patterns and interactions that may not be possible with other isomers. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62277-83-2 |
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Molecular Formula |
C15H25NO3P- |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-ethylhexoxy(2-pyridin-4-ylethyl)phosphinate |
InChI |
InChI=1S/C15H26NO3P/c1-3-5-6-14(4-2)13-19-20(17,18)12-9-15-7-10-16-11-8-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
XQWHZMIJXIUKHO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CCC1=CC=NC=C1)[O-] |
Origin of Product |
United States |
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